Benzyl 2-hydroxy-6-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxy-6-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve solvent-free lipase-catalyzed esterification and transesterification processes. These methods are advantageous due to their high efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed:
Oxidation: Formation of benzyl 2-hydroxy-6-methoxybenzaldehyde or benzyl 2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of benzyl 2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzyl 2-hydroxy-6-methoxybenzoates.
Scientific Research Applications
Benzyl 2-hydroxy-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Potential use in the development of antifungal medications due to its strong antifungal activity.
Industry: Used in the formulation of antifungal coatings and preservatives.
Mechanism of Action
The antifungal activity of benzyl 2-hydroxy-6-methoxybenzoate is primarily due to its ability to inhibit fungal growth. The compound targets fungal cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with the synthesis of essential membrane components .
Comparison with Similar Compounds
- Benzyl 2-hydroxybenzoate
- Benzyl 2,6-dimethoxybenzoate
- Benzyl 2-methoxy-6-hydroxybenzoate
Comparison: Benzyl 2-hydroxy-6-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct antifungal properties. Compared to benzyl 2-hydroxybenzoate, the presence of the methoxy group enhances its antifungal activity. Similarly, benzyl 2,6-dimethoxybenzoate and benzyl 2-methoxy-6-hydroxybenzoate have different substitution patterns, leading to variations in their biological activities .
Properties
CAS No. |
24474-71-3 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzyl 2-hydroxy-6-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
InChI Key |
CGNJMCLXIMWKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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